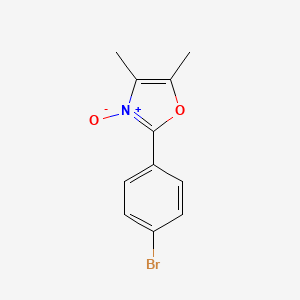

2-(4-Bromophenyl)-4,5-dimethyloxazole 3-oxide

Cat. No. B8747879

M. Wt: 268.11 g/mol

InChI Key: SGHQKGYEIKXIFL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07176224B2

Procedure details

A solution of 2,3-butanedione monooxime (50 g, 0.49 mol) and 4-bromo-benzaldehyde (101 g, 0.54 mol) in acetic acid (500 mL) was cooled to 0° C. and then gaseous HCl was bubbled through the solution for 35 min while the reaction was stirred in an ice bath. Diethyl ether (500 mL) was then added to the reaction to precipitate the product and the resultant slurry stirred 45 min at 0° C. before being filtered. The solids were rinsed with Et2O (50 mL), taken up in water (1 L) and conc. NH4OH (60 mL) added to the slurry. This mixture was extracted with CHCl3, the organic layer was dried (MgSO4), and the solvent removed in vacuo to give 97.4 g (74%) of 4,5-dimethyl-2-(4-bromophenyl)-oxazole oxide as a white solid. The compound should be used directly within 24–48 h: 1H NMR (500 MHz, CDCl3) 8.34 (d, J=9.0 Hz, 2H), 7.61 (d, J=9.0 Hz, 2H), 2.35 (s, 3H), 2.20 (s, 3H); 13C (125 MHz, CDCl3) 142.1, 131.9, 129.5, 126.3, 124.1, 122.2, 11.1, 6.2; IR (KBr) 1685, 1529, 1418, 1377, 1233, 1165 cm−1; UV (EtOH)max 307 nm (24371); HRMS (TOF) m/z calculated for C11H1179BrNO2: 267.997, found 267.9951.

Yield

74%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2](=[N:6][OH:7])[C:3](=[O:5])[CH3:4].[Br:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=O)=[CH:11][CH:10]=1>C(O)(=O)C>[CH3:1][C:2]1[N+:6]([O-:7])=[C:13]([C:12]2[CH:15]=[CH:16][C:9]([Br:8])=[CH:10][CH:11]=2)[O:5][C:3]=1[CH3:4]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C(C)=O)=NO

|

|

Name

|

|

|

Quantity

|

101 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C=O)C=C1

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred in an ice bath

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gaseous HCl was bubbled through the solution for 35 min while the reaction

|

|

Duration

|

35 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Diethyl ether (500 mL) was then added to the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate the product

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the resultant slurry stirred 45 min at 0° C.

|

|

Duration

|

45 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

before being filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The solids were rinsed with Et2O (50 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

conc. NH4OH (60 mL) added to the slurry

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

This mixture was extracted with CHCl3

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the organic layer was dried (MgSO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent removed in vacuo

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1[N+](=C(OC1C)C1=CC=C(C=C1)Br)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 97.4 g | |

| YIELD: PERCENTYIELD | 74% | |

| YIELD: CALCULATEDPERCENTYIELD | 74.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |